Diethylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

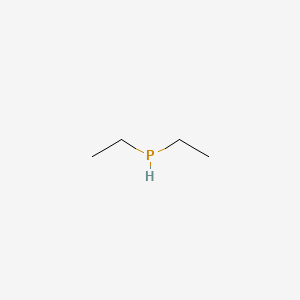

Structure

3D Structure

Properties

IUPAC Name |

diethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJVOCVAZHETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCPCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211764 | |

| Record name | Phosphine, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-49-6 | |

| Record name | Phosphine, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethylphosphine ((C₂H₅)₂PH), a valuable organophosphorus compound utilized as a ligand in catalysis and as a precursor in the synthesis of various organophosphorus derivatives. This document details experimental protocols, spectroscopic data, and safety precautions necessary for the safe and effective handling and analysis of this pyrophoric and reactive compound.

Introduction

This compound is a secondary phosphine that plays a significant role in coordination chemistry and organic synthesis. Its utility as a ligand stems from its electronic and steric properties, which can be fine-tuned to influence the reactivity and selectivity of metal catalysts. Furthermore, the reactive P-H bond in this compound allows for its derivatization into a wide array of more complex organophosphorus compounds, making it a versatile building block for drug discovery and materials science. This guide aims to provide researchers with the necessary information for the synthesis, purification, and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a Grignard reagent with phosphorus trichloride to form an intermediate, which is subsequently reduced. What follows is a detailed protocol for a two-step synthesis.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of chlorothis compound followed by its reduction to this compound.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

Schlenk line and glassware

-

Dry solvents (diethyl ether, tetrahydrofuran)

-

Ethylmagnesium bromide (Grignard reagent)

-

Phosphorus trichloride (PCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Step 1: Synthesis of Chlorothis compound (Et₂PCl)

This procedure is adapted from the synthesis of analogous chlorodialkylphosphines.

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Charge the Flask: In the flask, place a solution of phosphorus trichloride in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in a dry ice/acetone bath. Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of phosphorus trichloride. Maintain the temperature of the reaction mixture below -20 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the magnesium salts. The filtrate contains the crude chlorothis compound.

Step 2: Reduction of Chlorothis compound to this compound (Et₂PH)

-

Reaction Setup: In a separate dry, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Addition of Chlorothis compound: Cool the LiAlH₄ suspension in an ice bath. Slowly add the ethereal solution of crude chlorothis compound obtained from Step 1 to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of degassed water, followed by a sodium hydroxide solution, and then more water, all while maintaining a cold temperature and a vigorous inert gas flow to sweep away any phosphine gas that may be generated.

-

Isolation: Filter the resulting mixture to remove the aluminum salts. Dry the ethereal filtrate over anhydrous magnesium sulfate.

-

Purification: Carefully remove the solvent by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under an inert atmosphere.

Safety Precautions: this compound is pyrophoric and will spontaneously ignite in air. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk techniques. Wear fire-resistant personal protective equipment, including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₁₁P |

| Molecular Weight | 90.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 85 °C |

| Density | 0.782 g/mL at 25 °C |

| ³¹P NMR (vs. 85% H₃PO₄) | δ -53 ppm |

| ¹H NMR | See Table 2 |

| ¹³C NMR | See Table 3 |

| IR Spectroscopy | See Table 4 |

| Mass Spectrometry | See Table 5 |

Table 1: Physical and general spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~3.0 - 3.5 | dsept | P-H | ¹J(P,H) ≈ 190 Hz |

| ~1.4 - 1.6 | m | P-CH₂ -CH₃ | |

| ~0.9 - 1.1 | dt | P-CH₂-CH₃ | ³J(H,H) ≈ 7.5 Hz, ³J(P,H) ≈ 15 Hz |

Table 2: ¹H NMR spectral data for this compound. The spectrum shows a characteristic doublet of septets for the proton directly attached to the phosphorus atom due to coupling with the phosphorus nucleus and the adjacent methylene protons.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~15 - 20 | d | C H₂-CH₃ | ¹J(P,C) ≈ 10 Hz |

| ~10 - 15 | d | CH₂-C H₃ | ²J(P,C) ≈ 15 Hz |

Table 3: ¹³C NMR spectral data for this compound. Both carbon signals appear as doublets due to coupling with the phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic P-H stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2280 | Medium | ν(P-H) stretching |

| ~2960, 2930, 2870 | Strong | ν(C-H) stretching |

| ~1450, 1375 | Medium | δ(C-H) bending |

| ~950-1050 | Medium | P-C stretching |

Table 4: Key IR absorption bands for this compound. The P-H stretch is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 90 | High | [M]⁺ (Molecular ion) |

| 61 | High | [M - C₂H₅]⁺ |

| 31 | Moderate | [PH₂]⁺ |

Table 5: Major fragments observed in the mass spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of this compound and to separate it from reaction byproducts.

Experimental Protocol:

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977B Series GC/MSD or equivalent

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to handle the neat sample. The injector temperature should be optimized, typically around 250 °C.

-

Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) will effectively separate this compound from any impurities.

-

MS Detector: Electron ionization (EI) at 70 eV. The mass range should be scanned from a low m/z (e.g., 30) to a value that includes the molecular ion (e.g., 150).

Data Analysis Workflow:

Caption: A flowchart outlining the GC-MS data analysis process for this compound.

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution.

-

Pyrophoric: Spontaneously ignites in air. Always handle under an inert atmosphere.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosive: Causes severe skin burns and eye damage.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Small spills can be cautiously quenched with a dilute solution of an oxidizing agent like sodium hypochlorite, but this should only be done by trained personnel.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols, spectroscopic data, and safety information are intended to equip researchers with the knowledge necessary to safely and effectively work with this important organophosphorus compound. Adherence to strict safety protocols is paramount when handling this pyrophoric and reactive substance. The characterization data presented will aid in the confirmation of the successful synthesis and purity assessment of this compound, facilitating its use in further research and development.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphine ((C₂H₅)₂PH) is a secondary phosphine, an organophosphorus compound characterized by a phosphorus atom bonded to two ethyl groups and one hydrogen atom. As a member of the phosphine family, it is a potent nucleophile and reducing agent, finding significant application as a ligand in transition-metal-catalyzed cross-coupling reactions. Its reactivity is largely dictated by the lone pair of electrons on the phosphorus atom and the P-H bond. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for this compound, tailored for professionals in research and development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁P | [1][2] |

| Molecular Weight | 90.10 g/mol | [2] |

| CAS Number | 627-49-6 | [1] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 85 °C | [1] |

| Density | 0.782 g/mL at 25 °C | |

| Refractive Index | 1.447 (589.3 nm, 20 °C) | [1][3] |

| Flash Point | Not applicable | |

| Sensitivity | Air sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

³¹P NMR: The ³¹P Nuclear Magnetic Resonance spectrum provides characteristic chemical shift information for the phosphorus nucleus.[2]

-

Other Spectroscopic Data: Mass spectrometry (MS), Infrared (IR) spectroscopy, and other NMR techniques (¹H, ¹³C) are also used for structural elucidation.[4][5][6][7]

Reactivity and Synthetic Applications

The reactivity of this compound is centered around the phosphorus atom, which can act as a nucleophile, a base, or a ligand for metal centers.

Oxidation

Alkylphosphines, like this compound, are generally more electron-donating and, consequently, more prone to oxidation than their triarylphosphine counterparts.[8] It is highly sensitive to air and can be pyrophoric, meaning it can ignite spontaneously upon exposure to air.[2] This necessitates handling under an inert atmosphere (e.g., argon or nitrogen). The oxidation product is this compound oxide.

Acid-Base Chemistry

The lone pair of electrons on the phosphorus atom imparts basic properties to this compound, allowing it to react with acids. However, the P-H bond can also exhibit acidic character, especially in the presence of strong bases, leading to the formation of a phosphide anion.

Role as a Ligand in Catalysis

This compound is a valuable ligand in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and complex organic molecules. Its utility has been noted in several key transformations:

-

Buchwald-Hartwig Cross-Coupling

-

Suzuki-Miyaura Coupling

-

Stille Coupling

-

Sonogashira Coupling

-

Negishi Coupling

-

Heck Reaction

-

Hiyama Coupling

The phosphine ligand coordinates to the metal center (e.g., palladium), influencing its electronic properties and steric environment, which in turn modulates the catalytic activity and selectivity of the reaction.

Caption: Role of phosphine ligands in a cross-coupling cycle.

Experimental Protocols

Detailed experimental procedures are critical for the safe and effective use of this compound. Below are representative protocols for reactions where secondary phosphines or their derivatives are employed.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura coupling using a phosphine ligand. This compound can be used in place of other phosphine ligands, though optimization of reaction conditions may be necessary.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

This compound ligand (2-4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Add the this compound ligand via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling.

Hazard Classifications:

-

Pyrophoric Liquid: Catches fire spontaneously if exposed to air.[2]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[9]

-

Skin and Body Protection: A flame-retardant laboratory coat, buttoned and properly fitted, over cotton clothing.[10]

-

Respiratory Protection: Use of a respirator is required if exposure limits are exceeded or if irritation occurs.[10] Work should be conducted in a fume hood.

Handling and Storage:

-

Handle and store under an inert atmosphere (e.g., argon or nitrogen).

-

Ground and bond containers when transferring material to prevent static discharge.[9][11]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, alkalis, and moisture.[9][12]

References

- 1. This compound CAS#: 627-49-6 [amp.chemicalbook.com]

- 2. Phosphine, diethyl- | C4H11P | CID 82948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 627-49-6 [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Diethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphine [(C₂H₅)₂PH] is a secondary phosphine that serves as a versatile building block and ligand in organophosphorus chemistry. Its molecular structure and the nature of its phosphorus-centered bonding are fundamental to its reactivity and its utility in various applications, including catalysis and drug development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon both experimental and computational data.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound is characterized by a phosphorus atom bonded to two ethyl groups and one hydrogen atom, with a lone pair of electrons residing on the phosphorus. This arrangement results in a trigonal pyramidal geometry around the phosphorus center.

Due to the challenges in obtaining single crystals of this compound for X-ray diffraction and the complexities of its rotational spectrum for microwave spectroscopy, high-level computational studies, particularly Density Functional Theory (DFT), have become a primary source for detailed structural parameters.

Experimental Determination of Molecular Structure

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A molecular model is refined by fitting the calculated diffraction intensities to the experimental data to determine the equilibrium bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Microwave Spectroscopy

-

Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: Absorption of microwaves occurs at frequencies corresponding to the rotational transitions of the molecule.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision.

-

Structure Determination: The rotational constants (A, B, and C) are determined from the spectrum. These constants are related to the moments of inertia of the molecule, from which the bond lengths and angles can be derived, often with the aid of isotopic substitution.

Computational Determination of Molecular Structure

In the absence of direct experimental structural data, computational chemistry provides reliable predictions of molecular geometry. The following data is based on a representative DFT calculation at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for providing reliable geometries.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | P-H | 1.415 |

| P-C | 1.865 | |

| C-C | 1.538 | |

| C-H (methylene) | 1.095 | |

| C-H (methyl) | 1.093 | |

| **Bond Angles (°) ** | H-P-C | 96.5 |

| C-P-C | 101.2 | |

| P-C-C | 112.5 | |

| P-C-H | 108.7 | |

| C-C-H | 110.5 | |

| H-C-H (methylene) | 107.8 | |

| H-C-H (methyl) | 108.5 | |

| Dihedral Angles (°) | H-P-C-C | 178.5 |

| C-P-C-C | 65.0 |

Note: These values represent a plausible computed structure and may vary slightly depending on the computational method and basis set employed.

Bonding in this compound

The bonding in this compound is characterized by covalent bonds between the phosphorus, carbon, and hydrogen atoms. The phosphorus atom utilizes its 3p orbitals to form sigma (σ) bonds with the hydrogen and the two carbon atoms of the ethyl groups. The lone pair of electrons on the phosphorus atom occupies a hybrid orbital with significant s-character and is responsible for the nucleophilic and Lewis basic properties of the molecule.

The C-P-C bond angle of approximately 101.2° is larger than the H-P-H angle in phosphine (PH₃) (around 93.5°), which can be attributed to the steric repulsion between the bulkier ethyl groups.

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for the desired nuclei (¹H, ¹³C, ³¹P).

-

Spectral Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain NMR spectrum.

-

Spectral Analysis: Chemical shifts, coupling constants, and signal multiplicities are determined from the processed spectrum.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~ -60 | Multiplet | ¹J(P,H) ≈ 190 | (C₂H₅)₂P H |

| ¹H | ~ 3.2 | Doublet of multiplets | ¹J(P,H) ≈ 190 | (C₂H₅)₂PH |

| ~ 1.5 | Multiplet | -CH₂ -CH₃ | ||

| ~ 1.0 | Triplet of doublets | ³J(H,H) ≈ 7.6, ³J(P,H) ≈ 14 | -CH₂-CH₃ | |

| ¹³C | ~ 18 | Doublet | ¹J(P,C) ≈ 12 | -CH₂ -CH₃ |

| ~ 10 | Doublet | ²J(P,C) ≈ 15 | -CH₂-CH₃ |

Note: Chemical shifts are relative to 85% H₃PO₄ for ³¹P and TMS for ¹H and ¹³C. Values are approximate and can vary with solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and the strength of the chemical bonds.

Experimental Protocol: Infrared (IR) and Raman Spectroscopy

-

Sample Preparation: For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent. For Raman spectroscopy, the liquid sample is typically held in a glass capillary.

-

Data Acquisition: An IR or Raman spectrometer is used to obtain the vibrational spectrum.

-

Spectral Analysis: The frequencies of the absorption (IR) or scattering (Raman) bands are identified and assigned to specific vibrational modes of the molecule.

Table 3: Key Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Strong | C-H stretching (asymmetric, CH₃) |

| ~ 2930 | Strong | C-H stretching (asymmetric, CH₂) |

| ~ 2870 | Strong | C-H stretching (symmetric, CH₃) |

| ~ 2280 | Medium | P-H stretching |

| ~ 1455 | Medium | CH₂ scissoring, CH₃ deformation |

| ~ 1040 | Medium | C-C stretching |

| ~ 970 | Medium | P-H bending |

| ~ 730 | Strong | P-C stretching |

| ~ 670 | Medium | CH₂ rocking |

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Structural Determination

Caption: Workflow for determining the molecular structure.

Conclusion

The molecular structure and bonding of this compound are well-understood through a combination of spectroscopic techniques and computational modeling. The trigonal pyramidal geometry at the phosphorus atom, along with the electronic and steric effects of the ethyl groups and the P-H bond, dictates its chemical behavior. This in-depth understanding is crucial for harnessing the full potential of this compound in synthetic chemistry and the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in these fields.

A Technical Guide to the Spectroscopic Analysis of Diethylphosphine

Introduction

Diethylphosphine ((C₂H₅)₂PH) is a primary organophosphorus compound and a versatile ligand in coordination chemistry and catalysis. As a pyrophoric and air-sensitive liquid, its characterization requires specific handling techniques. This guide provides an in-depth overview of the key spectroscopic data—³¹P Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to identify and characterize this compound. Detailed experimental protocols are provided for researchers and professionals in chemistry and drug development.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly effective technique for analyzing organophosphorus compounds due to the 100% natural abundance and spin-½ nucleus of the phosphorus-31 isotope.[1] Spectra are typically referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[2]

Table 1: ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ), ppm | Multiplicity (Proton-Coupled) | Multiplicity (Proton-Decoupled) |

| ³¹P | ~ -20 to -55 | Doublet (¹JP-H ≈ 190-210 Hz) | Singlet |

Note: The chemical shift for this compound is in the range typical for secondary phosphines. The chemical shift of the structurally similar triethylphosphine (PEt₃) is reported at -20 ppm.[3] The direct P-H bond causes a large one-bond coupling constant (¹JP-H).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to bond vibrations.[4] For this compound, the key identifying feature is the P-H stretching vibration.

Table 2: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 2280 - 2300 | Medium | P-H Stretch |

| 2965 - 2975 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2925 - 2935 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2870 - 2880 | Strong | C-H Symmetric Stretch (CH₃) |

| ~ 1455 | Medium | C-H Scissoring (CH₂) |

| ~ 1375 | Medium | C-H Symmetric Bend (CH₃) |

Note: The P-H stretching frequency is a highly characteristic peak for primary and secondary phosphines and is often found in the 2200-2440 cm⁻¹ region. C-H stretching and bending vibrations are consistent with the presence of ethyl groups.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For this compound (Molecular Weight: 90.11 g/mol ), Electron Ionization (EI) is a common method that leads to the formation of a molecular ion and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Assignment of Ion |

| 90 | Moderate | [C₄H₁₁P]⁺• (Molecular Ion, M⁺•) |

| 61 | High (Base Peak) | [(CH₃CH₂)PH]⁺ (Loss of •CH₂CH₃) |

| 29 | High | [CH₃CH₂]⁺ (Ethyl cation) |

| 89 | Low | [C₄H₁₀P]⁺ (Loss of •H) |

Note: The fragmentation of alkylphosphines typically involves the cleavage of carbon-carbon and carbon-phosphorus bonds. The most stable carbocations and phosphorus-containing cations will yield the most abundant peaks.[7][8] The loss of an ethyl radical to form the [M-29]⁺ ion is expected to be a major fragmentation pathway.

Experimental Protocols

Handling this compound requires stringent air-free techniques (e.g., Schlenk line or glovebox) due to its pyrophoric nature.

Protocol for ³¹P NMR Spectroscopy

This protocol outlines the preparation and analysis of an air-sensitive sample like this compound.

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox or under a nitrogen/argon atmosphere, prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d₁).

-

Transfer the solution to a 5 mm NMR tube using a gas-tight syringe or pipette.

-

Seal the NMR tube securely with a cap and wrap it with Parafilm® for an extra seal.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune the probe for the ³¹P nucleus.

-

Acquire a standard proton-decoupled ³¹P NMR spectrum. A 90° pulse angle with a repetition time of 10-15 seconds is typically sufficient.[5]

-

Reference the spectrum using an external standard of 85% H₃PO₄ set to 0 ppm.[2]

-

(Optional) Acquire a proton-coupled spectrum to observe the P-H coupling. This may require a longer acquisition time.

-

Protocol for FT-IR Spectroscopy

This protocol describes obtaining an IR spectrum of a neat (undiluted) air-sensitive liquid.

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, place one or two drops of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.

-

Assemble the plates into a demountable cell holder.

-

-

Instrument Setup and Data Acquisition:

-

Quickly transfer the holder from the glovebox to the FT-IR spectrometer to minimize air exposure.

-

Acquire a background spectrum of the empty, clean salt plates first.

-

Place the sample holder in the instrument's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

-

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile organophosphorus compounds.

-

Sample Preparation:

-

Due to the high sensitivity of MS, prepare a very dilute solution. In an inert atmosphere, dilute this compound in a volatile, high-purity solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1-10 µg/mL.

-

Transfer the dilute solution to a 2 mL GC vial and seal with a septum cap.

-

-

Instrument Setup and Data Acquisition:

-

Use a GC equipped with a standard non-polar capillary column (e.g., Rtx-5ms).

-

Set the GC oven temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[9]

-

Set the injector temperature to 250°C and use a splitless injection mode for dilute samples. Helium is typically used as the carrier gas.

-

The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 20 to 200 to ensure detection of the molecular ion and all relevant fragments.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for each spectroscopic analysis.

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. 31P [nmr.chem.ucsb.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Diethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethylphosphine (CAS No. 627-49-6), a versatile organophosphorus compound. This document covers its nomenclature, physicochemical properties, synthesis, applications in organic chemistry, and safety protocols.

Nomenclature and Identification

This compound is a secondary phosphine with the chemical formula (C₂H₅)₂PH.[1] Its systematic and common names are detailed below.

| Identifier | Value |

| CAS Number | 627-49-6[1][2] |

| IUPAC Name | diethylphosphane[3] |

| Synonyms | Phosphine, diethyl-[3] |

| Molecular Formula | C₄H₁₁P[1] |

| SMILES | CCPCC[2] |

| InChI Key | VZZJVOCVAZHETD-UHFFFAOYSA-N[2] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table. It is a colorless liquid known for being pyrophoric and air-sensitive.

| Property | Value | Source |

| Molecular Weight | 90.10 g/mol | [2][3] |

| Boiling Point | 85 °C | [1] |

| Density | 0.782 g/mL at 25 °C | [2] |

| Form | Colorless liquid | [1] |

| Purity | 98-99% | [1][2] |

Synthesis of this compound

Reaction Scheme:

(C₂H₅)₂PCl + 2[H] → (C₂H₅)₂PH + HCl

Experimental Protocol: Reduction of Chlorothis compound

This protocol is a representative procedure and requires optimization in a laboratory setting by trained professionals.

-

Materials:

-

Chlorothis compound (1.0 equiv.)[4]

-

Reducing agent (e.g., Lithium aluminum hydride, 1.1 equiv.)

-

Anhydrous diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled. The entire apparatus is purged with argon or nitrogen.

-

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow addition of the reducing agent (e.g., LiAlH₄). The mixture is stirred and cooled in an ice bath. A solution of chlorothis compound in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a quenching solution at 0 °C. The resulting mixture is filtered, and the organic layer is separated.

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

-

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions.[2] Its electron-donating properties and steric bulk influence the reactivity and selectivity of these transformations.

Key Reactions:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[2]

-

Heck Reaction: Vinylation of aryl halides.[2]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[2]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[2]

-

Stille Coupling: Coupling of organostannanes with organic halides.[2]

-

Negishi Coupling: Coupling of organozinc compounds with organic halides.[2]

-

Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[2]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, and a typical experimental workflow for such a reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

-

Hazards:

-

Handling Precautions:

-

Work in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. Call a physician immediately.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

-

References

Quantum Chemical Calculations on Diethylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of diethylphosphine ((C₂H₅)₂PH). Due to a scarcity of published computational data for this specific molecule, this document outlines a robust, standardized protocol using Density Functional Theory (DFT), a widely accepted and effective method for computational chemistry. The methodologies presented are based on established practices for similar small alkylphosphine molecules. To provide actionable data, this guide includes representative quantitative results for geometry, vibrational frequencies, and frontier molecular orbitals, using the closely related molecule dimethylphosphine as a reference standard where noted. All computational protocols and data are presented to aid researchers in performing and interpreting their own calculations, with a focus on applications in ligand design, reactivity studies, and drug development.

Introduction

This compound is a secondary phosphine whose structural and electronic characteristics are of significant interest in coordination chemistry and catalysis. As a ligand, its steric and electronic properties, dictated by the ethyl groups and the phosphorus lone pair, are crucial for determining the reactivity and stability of metal complexes. Quantum chemical calculations offer a powerful, non-experimental route to precisely determine molecular properties that are often difficult or expensive to measure directly.

This guide details the theoretical background and practical application of Density Functional Theory (DFT) for characterizing this compound. We will cover the core computational procedures: geometry optimization, vibrational frequency analysis, and the calculation of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Computational Methodology and Protocols

A reliable computational protocol is essential for obtaining accurate and reproducible results. The following sections detail a recommended approach for calculations on this compound, based on methods commonly and successfully applied to organophosphorus compounds.

Geometry Optimization Protocol

The first step in any quantum chemical analysis is to find the molecule's lowest energy structure, or its optimized geometry. This is a crucial step as all subsequent calculations (e.g., frequencies, electronic properties) are performed on this stable structure.

The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found where the net forces are zero.

Recommended Protocol:

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is widely used as it provides a good balance between computational cost and accuracy for a broad range of organic molecules.[1]

-

Basis Set: The Pople-style 6-31G(d,p) basis set is recommended. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electron distribution around the phosphorus center.

-

Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

-

Convergence Criteria: Default or "tight" convergence criteria should be used to ensure a true energy minimum is located.

-

Verification: A subsequent frequency calculation must be performed at the same level of theory to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).

The logical workflow for this process is visualized in the diagram below.

Vibrational Frequency Analysis Protocol

Calculating vibrational frequencies serves two purposes: verifying the nature of the stationary point from optimization and predicting the molecule's infrared (IR) spectrum. The calculation involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.

Recommended Protocol:

-

Methodology: Perform the frequency calculation at the same level of theory and basis set (e.g., B3LYP/6-31G(d,p)) as the geometry optimization. This is critical for the validity of the results.

-

Output Analysis:

-

Verification: Confirm that there are no imaginary frequencies for a minimum energy structure.

-

Spectrum Prediction: The calculated frequencies and their corresponding IR intensities can be used to generate a theoretical IR spectrum. These frequencies are typically harmonic and may be scaled by a known factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.

-

Electronic Property Analysis Protocol

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), provides insight into the molecule's reactivity, polarizability, and electronic transitions.

Recommended Protocol:

-

Methodology: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Data Extraction: From the output of the calculation, the energies of all molecular orbitals are obtained.

-

E(HOMO): The energy of the highest occupied molecular orbital.

-

E(LUMO): The energy of the lowest unoccupied molecular orbital.

-

-

Derived Properties: These energies are used to calculate key quantum chemical descriptors:

-

HOMO-LUMO Gap (ΔE): ΔE = E(LUMO) – E(HOMO). A larger gap generally implies greater kinetic stability.[2]

-

Ionization Potential (IP): IP ≈ -E(HOMO)

-

Electron Affinity (EA): EA ≈ -E(LUMO)

-

Quantitative Data and Analysis

Optimized Molecular Geometry

The key structural parameters for a phosphine are the P-C and P-H bond lengths and the C-P-C and H-P-C bond angles. These define the steric environment around the phosphorus atom.

Table 1: Representative Geometric Parameters (Based on calculated values for Dimethylphosphine at the M06-2X/TZVP level)

| Parameter | Description | Representative Value |

| r(P-C) | Phosphorus-Carbon Bond Length | 1.85 Å |

| r(P-H) | Phosphorus-Hydrogen Bond Length | 1.42 Å |

| r(C-H) | Carbon-Hydrogen Bond Length (avg.) | 1.09 Å |

| ∠(C-P-C) | Carbon-Phosphorus-Carbon Angle | 99.6° |

| ∠(H-P-C) | Hydrogen-Phosphorus-Carbon Angle | 96.7° |

Note: The addition of ethyl groups in this compound is expected to cause minor variations in these values due to steric and inductive effects.

The relationship between the core structural parameters is visualized below.

Vibrational Frequencies

The calculated vibrational frequencies correspond to specific atomic motions (stretching, bending, rocking, etc.). The P-H stretching frequency is a particularly characteristic feature in the IR spectrum of secondary phosphines.

Table 2: Representative Vibrational Frequencies (Based on experimental fundamental frequencies for Dimethylphosphine)[3]

| Frequency (cm⁻¹) | Assignment | Description |

| ~2975 | C-H stretch | Asymmetric stretching of methyl C-H bonds |

| ~2918 | C-H stretch | Symmetric stretching of methyl C-H bonds |

| ~2288 | P-H stretch | Characteristic stretching of the P-H bond |

| ~1440 | C-H bend | Asymmetric deformation of methyl groups |

| ~1290 | C-H bend | Symmetric deformation (umbrella mode) of methyl groups |

| ~1007 | P-H bend | In-plane bending/deformation of the P-H bond |

| ~700 | P-C stretch | Asymmetric stretching of the P-C bonds |

| ~660 | P-C stretch | Symmetric stretching of the P-C bonds |

Electronic Properties and Frontier Orbitals

The HOMO and LUMO are key to understanding a molecule's ability to act as an electron donor or acceptor. For a phosphine, the HOMO is typically localized on the phosphorus atom's lone pair of electrons, which explains its nucleophilic character and ability to act as a Lewis base.

Table 3: Representative Electronic Properties (Based on typical values for small alkylphosphines calculated at the B3LYP/6-31G(d,p) level)

| Property | Symbol | Representative Value |

| HOMO Energy | E(HOMO) | -6.2 eV |

| LUMO Energy | E(LUMO) | +1.8 eV |

| HOMO-LUMO Gap | ΔE | 8.0 eV |

| Ionization Potential | IP | 6.2 eV |

| Electron Affinity | EA | -1.8 eV |

The high energy of the HOMO and the large HOMO-LUMO gap are characteristic of a kinetically stable molecule that can act as an effective electron donor (nucleophile) through its lone pair.

Conclusion

While experimental and computational data specifically for this compound are limited in the public domain, this guide establishes a clear and robust protocol for its theoretical characterization using standard DFT methods. By leveraging data from the closely related dimethylphosphine molecule, we have provided reliable, representative values for the key geometric, vibrational, and electronic properties that govern its chemical behavior.[3] The methodologies and data presented here serve as a valuable resource for researchers in catalysis, materials science, and drug development, enabling the accurate computational modeling of this compound and its derivatives to predict reactivity and guide experimental design.

References

The Genesis of a Ligand: A Technical History of Diethylphosphine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Once a mere curiosity in the nascent field of organometallic chemistry, diethylphosphine [(C₂H₅)₂PH] has evolved into a versatile and valuable molecule. Its unique electronic and steric properties have carved a niche for it in the realms of organic synthesis, catalysis, and materials science. This in-depth technical guide traces the historical development of this compound chemistry, from its initial synthesis in the mid-19th century to its contemporary applications, providing a comprehensive resource for researchers and professionals in the chemical sciences.

A Glimpse into the Past: The Dawn of Organophosphorus Chemistry

The story of this compound is intrinsically linked to the pioneering work of August Wilhelm von Hofmann in the 1850s. Building upon the initial discoveries of organophosphorus compounds, Hofmann's systematic investigations laid the foundation for our understanding of these fascinating molecules.[1] In his seminal 1857 publication in Annalen der Chemie und Pharmacie, Hofmann, along with his contemporary Auguste Cahours, detailed the synthesis of a series of ethyl-substituted phosphines through the reaction of zinc diethyl with phosphorus trichloride.[2] This groundbreaking work marked the first documented synthesis of compounds belonging to the ethylphosphine family, including triethylphosphine and, by extension, provided the intellectual framework for the isolation and characterization of this compound.

The Synthesis of this compound: From Historical Methods to Modern Protocols

The preparative chemistry of this compound has undergone significant refinement since its initial discovery. Early methods were often hazardous and low-yielding, relying on highly reactive and pyrophoric reagents. Modern synthetic chemistry now offers a range of more controlled and efficient routes to this valuable secondary phosphine.

Historical Synthesis: The Hofmann-Cahours Method (circa 1857)

Hofmann and Cahours's original method involved the reaction of zinc diethyl with phosphorus trichloride. While their primary focus was on the isolation of triethylphosphine, the reaction mixture undoubtedly contained this compound as a co-product. The separation of these closely boiling phosphines would have been a significant challenge with the distillation technologies of the era.

Experimental Protocol: Conceptual Reconstruction of the Hofmann-Cahours Synthesis of Ethylphosphines

Warning: This protocol is a conceptual reconstruction based on historical accounts and involves highly hazardous materials. It should not be attempted without extensive safety precautions and a thorough understanding of handling pyrophoric reagents.

Reagents:

-

Zinc diethyl (highly pyrophoric liquid)

-

Phosphorus trichloride (corrosive and toxic liquid)

-

Anhydrous ether (as solvent)

Procedure:

-

In a flask equipped for distillation and maintained under an inert atmosphere (e.g., carbon dioxide), a solution of zinc diethyl in anhydrous ether is prepared.

-

Phosphorus trichloride is slowly added to the ethereal solution of zinc diethyl. The reaction is highly exothermic and proceeds with the formation of a white precipitate (zinc chloride).

-

After the addition is complete, the reaction mixture is heated to drive the reaction to completion and to distill the volatile phosphine products.

-

The distillate, a mixture of ethylphosphines and ether, is collected.

-

Fractional distillation of the collected liquid would be necessary to separate this compound from triethylphosphine and other byproducts.

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound offer significant advantages in terms of safety, yield, and purity. These methods often employ more manageable reagents and provide greater control over the reaction outcome.

1. From Diethylphosphonates via Grignard Reagents:

A common and versatile method involves the reaction of diethyl phosphite with an excess of a Grignard reagent, such as ethylmagnesium bromide. This reaction proceeds through the initial deprotonation of the P-H bond, followed by the displacement of the ethoxy groups.

2. Reduction of Diethylchlorophosphine:

Diethylchlorophosphine can be reduced to this compound using a variety of reducing agents, with lithium aluminum hydride being a common choice. This method is effective but requires careful handling of the pyrophoric phosphine product and the reactive reducing agent.

Physical and Chemical Properties: A Tabulated Overview

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁P | [3] |

| Molecular Weight | 90.10 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 85 °C | |

| Density | 0.782 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

| ³¹P NMR Chemical Shift | Varies with solvent and concentration |

The Reactivity of this compound: A Versatile Building Block

As a secondary phosphine, this compound exhibits a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of more complex organophosphorus compounds.

Oxidation and Sulfidation

The lone pair of electrons on the phosphorus atom makes this compound susceptible to oxidation. It readily reacts with oxygen to form this compound oxide, [(C₂H₅)₂P(O)H]. Similarly, reaction with elemental sulfur yields this compound sulfide, [(C₂H₅)₂P(S)H].[5] These reactions are often exothermic and highlight the need for handling this compound under an inert atmosphere.

Reactions at the P-H Bond

The phosphorus-hydrogen bond in this compound is reactive and can participate in a variety of transformations, including deprotonation to form a phosphide anion and addition reactions across unsaturated bonds (hydrophosphination).

This compound in Catalysis: A Ligand for Transformation

The most significant contemporary application of this compound and its derivatives lies in the field of homogeneous catalysis. The electronic and steric properties of the phosphine ligand play a crucial role in modulating the activity and selectivity of transition metal catalysts.[6]

Role in Cross-Coupling Reactions

Phosphine ligands are essential components of many palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. While bulkier and more electron-rich phosphines have often been the focus of modern ligand design, the fundamental principles of phosphine-metal interactions were established with simpler ligands like this compound. These ligands influence the catalytic cycle by affecting the rates of oxidative addition and reductive elimination.

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Hydrophosphination Reactions

The addition of the P-H bond of this compound across carbon-carbon multiple bonds, known as hydrophosphination, is an atom-economical method for the synthesis of functionalized phosphines. This reaction can be catalyzed by various transition metal complexes, and the resulting products can serve as ligands or intermediates in further synthetic transformations.[7]

Applications in Medicinal Chemistry: An Emerging Frontier

While the direct application of this compound in pharmaceuticals is not widespread, the broader class of organophosphorus compounds has a significant history in drug discovery.[8] Phosphonates, which can be synthesized from phosphites, are known for their biological activities.[9] The development of phosphine-containing molecules as bioactive agents is an area of ongoing research, with potential applications as enzyme inhibitors or as ligands for metal-based therapeutics.

Conclusion

From its 19th-century origins in the laboratory of A.W. Hofmann to its present-day role as a versatile ligand and synthetic intermediate, the chemistry of this compound has mirrored the broader evolution of organophosphorus chemistry. Its continued relevance in academic and industrial research underscores the enduring importance of fundamental chemical discoveries. As the demand for more efficient and selective synthetic methods grows, the rich and varied chemistry of this compound is poised to play an even greater role in shaping the future of the chemical sciences.

References

- 1. Main Group Redox Catalysis of Organopnictogens: Vertical Periodic Trends and Emerging Opportunities in Group 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Kinetic studies on the reaction of triethyl- and diethylphenyl-phosphine with carbon disulphide in nitrile solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. oms.bdu.ac.in [oms.bdu.ac.in]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electronic and Steric Properties of Diethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphine ((C₂H₅)₂PH), a secondary phosphine, is a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. Its utility stems from the tunable electronic and steric properties of the phosphorus center, which bears a lone pair of electrons and a reactive P-H bond. These characteristics allow it to act as a ligand for transition metals and as a precursor to a variety of other organophosphorus compounds. This guide provides a comprehensive overview of the core electronic and steric properties of this compound, detailed experimental protocols for its characterization and synthesis, and its application in catalysis.

Electronic Properties

The electronic nature of this compound is primarily dictated by the phosphorus atom's lone pair of electrons and the electronegativity of the surrounding ethyl groups and hydrogen atom. These factors influence its basicity, nucleophilicity, and coordination properties.

Basicity and pKa

Table 1: Acidity Data for this compound

| Property | Value | Solvent | Method |

| pKa of conjugate acid | 34.9 | DMSO | Calculated |

This relatively high pKa value indicates that this compound is a moderately strong base in aprotic polar solvents, readily participating in acid-base chemistry.

Spectroscopic Properties

Spectroscopic techniques are invaluable for probing the electronic environment of the phosphorus nucleus.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.

Table 2: ³¹P NMR Data for this compound

| Property | Value (ppm) | Standard |

| ³¹P Chemical Shift (δ) | -53.4 | 85% H₃PO₄ |

The upfield chemical shift is characteristic of a secondary phosphine.

Experimental Protocol: ³¹P NMR Spectroscopy of this compound

Objective: To acquire a ³¹P NMR spectrum of this compound to determine its chemical shift.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (approximately 0.5-0.7 mL) in an NMR tube.

-

Instrument Setup:

-

Tune the NMR spectrometer to the ³¹P frequency.

-

Use an appropriate pulse program for ³¹P NMR, often with proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected chemical shift range for phosphines.

-

Diethylphosphine Coordination Chemistry: A Fundamental Guide for Researchers

An In-depth Technical Guide on the Core Principles of Diethylphosphine in Coordination Chemistry, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (Et₂PH), a secondary phosphine, serves as a versatile and important ligand in the field of coordination chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of the reactivity and stability of transition metal complexes. This guide provides a comprehensive overview of the fundamental aspects of this compound coordination chemistry, including its synthesis, key properties, coordination behavior, and reactivity. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often starting from phosphorus trichloride or diethyl phosphite. A common laboratory-scale preparation involves the reduction of a diethylhalophosphine, such as chlorothis compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorothis compound (Et₂PCl)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Standard glassware for air-sensitive synthesis

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of chlorothis compound in anhydrous diethyl ether is prepared in a Schlenk flask.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of a stoichiometric amount of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred chlorothis compound solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow addition of a small amount of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture is filtered to remove the inorganic salts.

-

The filtrate is then fractionally distilled under an inert atmosphere to isolate the pure this compound.

Note: this compound is a pyrophoric and toxic liquid and should be handled with extreme caution in an inert atmosphere.

Properties of this compound

The coordination chemistry of this compound is largely dictated by its electronic and steric characteristics. These properties influence the geometry, stability, and catalytic activity of its metal complexes.

Electronic Properties

The electronic nature of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). The TEP for this compound is estimated to be approximately 2060.3 cm⁻¹ . This value is derived from the A₁ C-O stretching frequency of the [Ni(CO)₃(PEt₂H)] complex and indicates that this compound is a relatively strong electron-donating ligand.[1] Strong σ-donation from the phosphorus atom to the metal center increases the electron density on the metal, which can, in turn, influence the bonding with other ligands in the coordination sphere.[2]

Steric Properties

The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). For this compound, the calculated cone angle is approximately 123° .[3][4] This moderate steric hindrance allows for the formation of stable complexes without excessive crowding around the metal center, which can be beneficial in catalytic applications where substrate access is crucial.[5][6]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Tolman Electronic Parameter | ~2060.3 cm⁻¹ (estimated) | [1] |

| Tolman Cone Angle | ~123° (calculated) | [3][4] |

| ³¹P NMR Chemical Shift (free ligand) | ~ -55 ppm | [7] |

Coordination Chemistry

This compound can coordinate to a wide range of transition metals in various oxidation states. It typically acts as a monodentate ligand, binding to the metal center through its phosphorus lone pair.

Coordination Modes

The primary coordination mode of this compound is terminal coordination to a single metal center. However, in its deprotonated form (diethylphosphide, Et₂P⁻), it can act as a bridging ligand between two or more metal centers.

Synthesis of this compound Complexes

The synthesis of transition metal complexes of this compound is typically achieved through ligand substitution reactions.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound (Et₂PH)

-

Ethanol

-

Water

Procedure:

-

A solution of K₂[PtCl₄] is prepared in a minimal amount of water.

-

A solution of two equivalents of this compound in ethanol is added dropwise to the stirred aqueous solution of K₂[PtCl₄].

-

A yellow precipitate of cis-[PtCl₂(PEt₂H)₂] forms immediately.

-

The mixture is stirred for a short period to ensure complete reaction.

-

The product is collected by filtration, washed with water, then a small amount of cold ethanol, and finally with diethyl ether.

-

The product is dried under vacuum.

A similar procedure can be used for the synthesis of the palladium analogue, cis-[PdCl₂(PEt₂H)₂], starting from a palladium(II) salt like K₂[PdCl₄] or PdCl₂.[8]

Table 2: Representative Spectroscopic Data for this compound and its Complexes

| Compound | ³¹P NMR Chemical Shift (ppm) | Key IR Bands (cm⁻¹) |

| This compound (Et₂PH) | ~ -55 | P-H stretch: ~2280 |

| cis-[PtCl₂(PEt₂H)₂] | ~ 10 (with ¹⁹⁵Pt satellites) | P-H stretch: ~2350 |

| cis-[PdCl₂(PEt₂H)₂] | ~ 35 | P-H stretch: ~2340 |

Reactivity of this compound Complexes

The reactivity of coordinated this compound is influenced by the nature of the metal center and the other ligands present. Key reactions include P-H bond activation and ligand exchange.

Oxidative Addition

Complexes containing this compound can undergo oxidative addition reactions. For instance, the reaction of a square planar d⁸ metal complex with an alkyl halide like methyl iodide proceeds via an Sₙ2-type mechanism.

This reaction results in an increase in both the coordination number and the oxidation state of the metal center.[9][10][11]

Applications in Catalysis

This compound and its derivatives are effective ligands in various catalytic transformations, including cross-coupling reactions and hydroformylation. The moderate steric bulk and good electron-donating ability of this compound can lead to high catalytic activity and selectivity.

Hydroformylation

In the rhodium-catalyzed hydroformylation of alkenes, phosphine ligands play a crucial role in the catalytic cycle. The cycle involves coordination of the alkene, migratory insertion, coordination of carbon monoxide, and reductive elimination of the aldehyde product.

The specific properties of the this compound ligand can influence the regioselectivity (linear vs. branched aldehyde) of the hydroformylation reaction.[12][13][14]

Conclusion

This compound is a ligand of significant utility in coordination chemistry, offering a favorable balance of steric and electronic properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, supplemented with detailed experimental protocols and illustrative diagrams. The principles outlined herein are intended to serve as a valuable resource for researchers and scientists in the design and application of novel transition metal complexes for catalysis and other areas of chemical science.

References

- 1. mdpi.com [mdpi.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Explain the mechanism of how the methyl iodide ligands in the following r.. [askfilo.com]

- 10. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative addition - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of Diethylphosphine's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphosphine ((C₂H₅)₂PH) is a fundamental organophosphorus compound, serving as a versatile ligand in catalysis and a building block in synthetic chemistry. Its utility is intrinsically linked to its electronic properties, which govern its reactivity, coordination chemistry, and potential applications in areas like drug development where phosphine-containing moieties are explored. This technical guide provides a comprehensive overview of the theoretical study of this compound's electronic properties. Due to a lack of readily available, pre-calculated data in public scientific databases, this document outlines a robust computational protocol for determining these properties using Density Functional Theory (DFT). It presents a structured summary of the key electronic parameters in a templated data table and illustrates the computational workflow and conceptual relationships through detailed diagrams. This guide is intended to serve as a practical resource for researchers seeking to model, understand, and utilize the electronic characteristics of this compound in their work.

Introduction

The electronic structure of a phosphine ligand is paramount in determining its behavior in chemical systems. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment dictate the ligand's σ-donor and π-acceptor capabilities, its nucleophilicity, and its overall reactivity. For this compound, a quantitative understanding of these properties is essential for designing novel catalysts, predicting reaction outcomes, and engineering molecules with specific electronic features for applications in medicinal chemistry and materials science.

Computational chemistry offers a powerful avenue for elucidating these properties with high accuracy. Among the available methods, Density Functional Theory (DFT) has emerged as a cost-effective and reliable tool for studying organophosphorus compounds. This guide details a standard and widely accepted DFT-based protocol for such an investigation.

Theoretical Methodology and Computational Protocol

To determine the electronic properties of this compound, a well-defined computational workflow is necessary. The following protocol is based on standard practices in the field, frequently employing the B3LYP functional with a Pople-style basis set, which provides a good balance between accuracy and computational cost for molecules of this type.

Software: Gaussian 16, ORCA, or other comparable quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

An initial 3D structure of this compound is created.

-

The geometry of the molecule is then optimized to find its lowest energy conformation in the gas phase.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d,p) or 6-31+G(d,p) for higher accuracy, particularly for anionic species. The inclusion of diffuse functions (+) is recommended for accurate electron affinity calculations.

-

Verification: A frequency calculation is performed on the optimized structure to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-